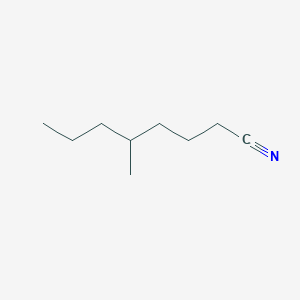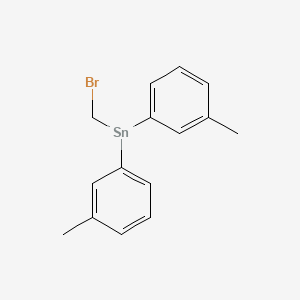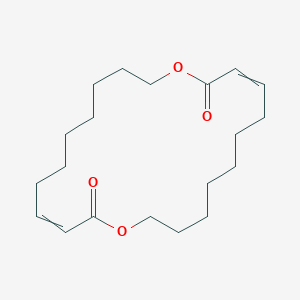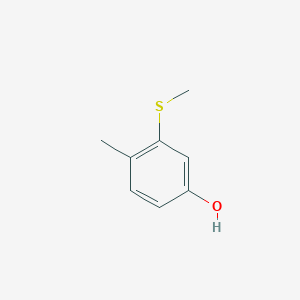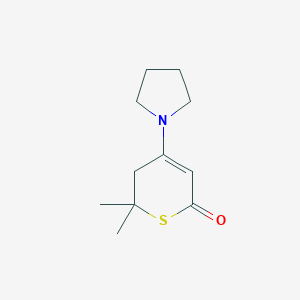
6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is a heterocyclic compound featuring a thiopyran ring fused with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-pyrrolidinone with 2,2-dimethylthiopyran in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiopyran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of key enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.
相似化合物的比较
- 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidine
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Comparison: 6,6-Dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-thiopyran-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research .
属性
CAS 编号 |
84261-13-2 |
|---|---|
分子式 |
C11H17NOS |
分子量 |
211.33 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-pyrrolidin-1-yl-3H-thiopyran-6-one |
InChI |
InChI=1S/C11H17NOS/c1-11(2)8-9(7-10(13)14-11)12-5-3-4-6-12/h7H,3-6,8H2,1-2H3 |
InChI 键 |
NQZHVJUOJKCVKA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=CC(=O)S1)N2CCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


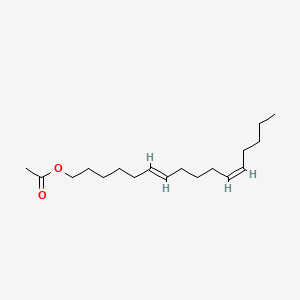
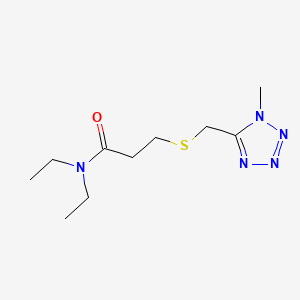

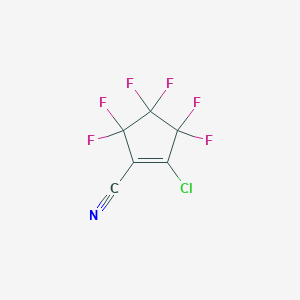
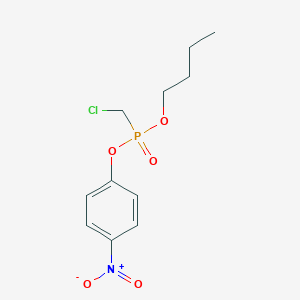
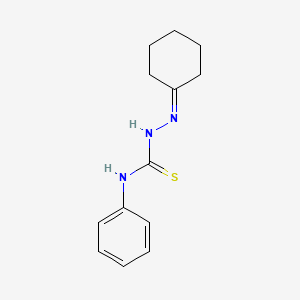

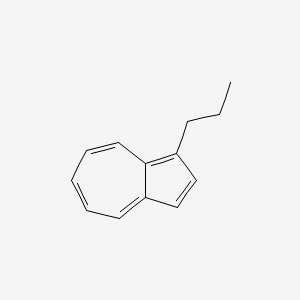
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
